Cas no 1001026-53-4 ((4-chloro-2-fluorophenyl)methanesulfonamide)

(4-Chloro-2-fluorophenyl)methanesulfonamide is a sulfonamide derivative characterized by its chloro-fluorophenyl substituent, which enhances its reactivity and potential utility in pharmaceutical and agrochemical synthesis. The compound's structural features, including the sulfonamide group, make it a versatile intermediate for the development of biologically active molecules. Its halogenated aromatic ring contributes to improved metabolic stability and binding affinity in target interactions. The product is typically employed in medicinal chemistry research, particularly in the design of enzyme inhibitors or receptor modulators. High purity and consistent quality ensure reliable performance in synthetic applications. Proper handling and storage are recommended due to its reactive functional groups.
(4-chloro-2-fluorophenyl)methanesulfonamide structure
1001026-53-4 structure
Product name:(4-chloro-2-fluorophenyl)methanesulfonamide
CAS No:1001026-53-4
MF:C7H7ClFNO2S
MW:223.652383089066
MDL:MFCD20482316
CID:5242390
PubChem ID:68561695

(4-chloro-2-fluorophenyl)methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • (4-chloro-2-fluorophenyl)methanesulfonamide
    • 1-(4-chloro-2-fluorophenyl)methanesulfonamide
    • Benzenemethanesulfonamide, 4-chloro-2-fluoro-
    • MDL: MFCD20482316
    • Inchi: 1S/C7H7ClFNO2S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
    • InChI Key: FMYVLVKLHMFRLR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)F)CS(N)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 264
  • XLogP3: 1.2
  • Topological Polar Surface Area: 68.5

(4-chloro-2-fluorophenyl)methanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-279595-0.05g
(4-chloro-2-fluorophenyl)methanesulfonamide
1001026-53-4 95.0%
0.05g
$587.0 2025-03-19
Enamine
EN300-279595-0.1g
(4-chloro-2-fluorophenyl)methanesulfonamide
1001026-53-4 95.0%
0.1g
$615.0 2025-03-19
Enamine
EN300-279595-0.25g
(4-chloro-2-fluorophenyl)methanesulfonamide
1001026-53-4 95.0%
0.25g
$642.0 2025-03-19
Enamine
EN300-279595-0.5g
(4-chloro-2-fluorophenyl)methanesulfonamide
1001026-53-4 95.0%
0.5g
$671.0 2025-03-19
Enamine
EN300-279595-2.5g
(4-chloro-2-fluorophenyl)methanesulfonamide
1001026-53-4 95.0%
2.5g
$1370.0 2025-03-19
Ambeed
A1086735-1g
(4-Chloro-2-fluorophenyl)methanesulfonamide
1001026-53-4 95%
1g
$541.0 2024-04-26
Enamine
EN300-279595-5g
(4-chloro-2-fluorophenyl)methanesulfonamide
1001026-53-4
5g
$2028.0 2023-09-09
Enamine
EN300-279595-1g
(4-chloro-2-fluorophenyl)methanesulfonamide
1001026-53-4
1g
$699.0 2023-09-09
Enamine
EN300-279595-1.0g
(4-chloro-2-fluorophenyl)methanesulfonamide
1001026-53-4 95.0%
1.0g
$699.0 2025-03-19
Enamine
EN300-279595-10g
(4-chloro-2-fluorophenyl)methanesulfonamide
1001026-53-4
10g
$3007.0 2023-09-09

(4-chloro-2-fluorophenyl)methanesulfonamide Related Literature

Additional information on (4-chloro-2-fluorophenyl)methanesulfonamide

Research Brief on (4-chloro-2-fluorophenyl)methanesulfonamide (CAS: 1001026-53-4) in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of (4-chloro-2-fluorophenyl)methanesulfonamide (CAS: 1001026-53-4) as a promising scaffold for drug development. This sulfonamide derivative has garnered attention due to its versatile pharmacological properties, including potential applications in enzyme inhibition, antimicrobial activity, and targeted cancer therapies. The compound's unique structural features, characterized by the chloro-fluoro substitution pattern and the methanesulfonamide moiety, contribute to its bioactivity and selectivity in various biological systems.

A 2023 study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of (4-chloro-2-fluorophenyl)methanesulfonamide on carbonic anhydrase isoforms, particularly CA IX and XII, which are overexpressed in hypoxic tumor environments. The research demonstrated that this compound exhibits nanomolar affinity for these isoforms (Ki values of 8.2 nM and 12.7 nM respectively), with significant selectivity over off-target CA I and II. Molecular docking simulations revealed that the chloro-fluoro substitution pattern enhances hydrophobic interactions with the enzyme's active site, while the sulfonamide group coordinates with the zinc ion, a characteristic feature of carbonic anhydrase inhibitors.

In antimicrobial research, a recent patent application (WO2023051234) disclosed novel derivatives of (4-chloro-2-fluorophenyl)methanesulfonamide with potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The lead compound in this series showed MIC values of ≤2 μg/mL against clinical MRSA isolates, comparable to linezolid. Structure-activity relationship (SAR) analysis indicated that the para-chloro and ortho-fluoro substitutions on the phenyl ring significantly enhanced membrane penetration in bacterial cells, while the sulfonamide group contributed to target binding, likely through interaction with bacterial dihydropteroate synthase.

Ongoing preclinical studies have explored the compound's potential in neurodegenerative diseases. Research presented at the 2024 ACS Spring Meeting demonstrated that (4-chloro-2-fluorophenyl)methanesulfonamide derivatives can modulate γ-secretase activity, reducing production of amyloid-β42 peptides by up to 65% in cellular models of Alzheimer's disease. The compound's ability to cross the blood-brain barrier (as evidenced by a brain/plasma ratio of 0.85 in rodent studies) and its favorable toxicity profile (CC50 > 100 μM in neuronal cell lines) position it as a promising candidate for further development.

From a synthetic chemistry perspective, recent methodological advances have improved the production efficiency of (4-chloro-2-fluorophenyl)methanesulfonamide. A 2024 publication in Organic Process Research & Development described a continuous-flow synthesis approach that achieves 92% yield with >99.5% purity, addressing previous challenges with batch processing. The new method employs a copper-catalyzed sulfonamidation reaction under mild conditions (60°C, 2 bar pressure), significantly reducing the environmental footprint compared to traditional methods.

In conclusion, (4-chloro-2-fluorophenyl)methanesulfonamide (CAS: 1001026-53-4) represents a multifaceted pharmacophore with demonstrated potential across multiple therapeutic areas. Its well-characterized synthetic routes, diverse biological activities, and favorable physicochemical properties make it an attractive scaffold for further medicinal chemistry optimization. Future research directions may focus on developing more selective derivatives for specific biological targets and exploring combination therapies that leverage the compound's unique mechanism of action.

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(CAS:1001026-53-4)(4-chloro-2-fluorophenyl)methanesulfonamide
A989026
Purity:99%/99%
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Price ($):487.0/1280.0